molecular formula C7H8N4O2 B12341718 5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione

Katalognummer: B12341718
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: PBUKQHRHRDFQOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes both amino and imino groups, as well as a prop-2-ynyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione can be achieved through several routes. One common method involves the condensation of 3-(prop-2-ynyl)acetylacetone with guanidine. This reaction typically requires an alkaline solution and proceeds through a series of isomerizations and rearrangements .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. Specific pathways involved may include metabolic and signaling pathways, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione is unique due to its prop-2-ynyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C7H8N4O2

Molekulargewicht

180.16 g/mol

IUPAC-Name

5-amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H8N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h1,4H,3,8H2,(H2,9,10,13)

InChI-Schlüssel

PBUKQHRHRDFQOD-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1C(=O)C(C(=N)NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.